molecular formula C22H21ClN6O3 B2477570 1-(2-Chlorophenyl)-4-[(4-fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]piperazine CAS No. 1251698-41-5

1-(2-Chlorophenyl)-4-[(4-fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]piperazine

Cat. No. B2477570
CAS RN: 1251698-41-5
M. Wt: 452.9
InChI Key: DJHXMQBAVOHMAF-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-4-[(4-fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research involving compounds with structural similarities, such as benzothiazoles and piperazine derivatives, has demonstrated potential antimicrobial activities. For instance, Patel, Agravat, and Shaikh (2011) synthesized pyridine derivatives using amino substituted benzothiazoles and evaluated their antimicrobial activity, observing variable and modest activity against bacterial and fungal strains. Such findings suggest the potential for designing novel antimicrobial agents from structurally similar compounds (Patel, Agravat, & Shaikh, 2011).

Pharmacological Effects and Drug Development

Compounds containing piperazine and fluorophenyl groups have been investigated for their pharmacological effects, including their roles as dopamine reuptake inhibitors. This research avenue is crucial for developing treatments for disorders such as depression and substance abuse. For example, Romero et al. (1994) discovered a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors, highlighting the importance of such compounds in developing therapeutic agents for viral infections (Romero et al., 1994).

Analytical and Detection Methods

Developing analytical methods for detecting specific compounds in forensic samples has significant implications for drug monitoring and legal proceedings. Silva et al. (2021) developed an electrochemical method for detecting 1-(3-chlorophenyl)piperazine, demonstrating the utility of such approaches in identifying and quantifying synthetic drugs in seized samples (Silva et al., 2021).

Drug Metabolism Studies

Understanding the metabolism of therapeutic agents is crucial for drug development, ensuring safety and efficacy. Research on the metabolites of specific piperazine derivatives in rats has provided valuable insights into biotransformation pathways, critical for optimizing drug design and administration strategies (Kawashima, Satomi, & Awata, 1991).

properties

IUPAC Name

8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O3/c1-14-4-2-10-27(12-14)18(30)13-29-22(31)28-11-3-5-17(20(28)25-29)21-24-19(26-32-21)15-6-8-16(23)9-7-15/h3,5-9,11,14H,2,4,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHXMQBAVOHMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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